

# An In-Depth Technical Guide to Buccalin: An Oral Polyvalent Bacterial Vaccine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Buccalin |           |
| Cat. No.:            | B174987  | Get Quote |

Executive Summary: **Buccalin** is an orally administered, inactivated polyvalent bacterial vaccine designed for the prophylaxis of recurrent respiratory tract infections. Formulated as a gastro-resistant tablet, it contains whole-cell lysates of four common respiratory bacterial pathogens: Haemophilus influenzae, Streptococcus pneumoniae, Streptococcus agalactiae, and Staphylococcus aureus. The proposed mechanism of action involves the stimulation of the gut-associated lymphoid tissue (GALT), leading to a systemic mucosal immune response. This guide provides a comprehensive technical overview of **Buccalin**'s composition, mechanism of action, clinical efficacy based on available trial data, and detailed experimental protocols for key studies.

## **Composition and Formulation**

**Buccalin** is a pharmaceutical preparation consisting of inactivated bacterial bodies. The formulation is designed to bypass the acidic environment of the stomach and release its active ingredients in the small intestine, the primary site for mucosal immune induction.

## **Active Components**

Each biconvex, brown coated tablet of **Buccalin** contains a specified quantity of four heat-inactivated bacterial strains that are common pathogens in respiratory infections.[1][2][3]

Table 1: Quantitative Composition of **Buccalin** Tablets



| Bacterial Species        | Strain(s)        | Quantity per Tablet<br>(inactivated cells) |
|--------------------------|------------------|--------------------------------------------|
| Haemophilus influenzae   | Not Specified    | 1.5 x 10 <sup>9</sup>                      |
| Streptococcus pneumoniae | Types I, II, III | 1.0 x 10 <sup>9</sup>                      |
| Streptococcus agalactiae | Not Specified    | 1.0 x 10 <sup>9</sup>                      |
| Staphylococcus aureus    | Not Specified    | 1.0 x 10 <sup>9</sup>                      |
| Source:[1][4]            |                  |                                            |

### **Pharmaceutical Form and Excipients**

**Buccalin** is formulated as a gastro-resistant tablet to ensure the integrity of the bacterial antigens until they reach the small intestine. The inactive ingredients, or excipients, facilitate the tablet's manufacture, stability, and delivery.

- Pharmaceutical Form: Biconvex, brown coated tablet.
- Excipients: Lactose, dried ox bile, povidone, magnesium stearate, shellac, iron oxide, talc.

#### **Mechanism of Action**

**Buccalin** functions as an immunostimulant, leveraging the common mucosal immune system. The oral administration of bacterial antigens is intended to induce a protective immune response not only in the gut but also at distal mucosal sites, such as the respiratory tract.

The proposed immunological pathway is as follows:

- Intestinal Delivery: The gastro-resistant coating protects the inactivated bacteria from gastric acid, allowing the tablet to dissolve in the small intestine.
- Antigen Uptake: In the small intestine, specialized antigen-sampling M-cells within the
  Peyer's patches (a key component of GALT) take up the bacterial antigens. These antigens
  are then processed by antigen-presenting cells (APCs) such as macrophages and dendritic
  cells.



- Immune Cell Activation: The APCs present the bacterial antigens to T-lymphocytes, initiating an adaptive immune response. This leads to the activation, differentiation, and maturation of T- and B-lymphocytes.
- Lymphocyte Homing: The activated lymphocytes migrate from the Peyer's patches to the mesenteric lymph nodes, enter the bloodstream via the thoracic duct, and then "home" to various mucosal tissues, including the lamina propria of the respiratory tract.
- Mucosal and Systemic Immunity: At these effector sites, activated B-cells differentiate into
  plasma cells that produce specific secretory IgA (sIgA) antibodies. This sIgA is secreted onto
  the respiratory mucosal surfaces, providing a first line of defense against subsequent
  infections. The process also generates a systemic immune response, including the
  production of serum antibodies and the activation of T-cell subsets, enhancing the body's
  overall defensive capacity against the specific pathogens contained in the vaccine.



Click to download full resolution via product page

Figure 1: Proposed immunological pathway of **Buccalin** oral vaccine.

# **Clinical Efficacy Data**

Several clinical trials have been conducted to evaluate the efficacy of **Buccalin** in preventing respiratory tract infections. The data from key historical and more recent studies are summarized below.

Table 2: Summary of Key Clinical Trial Efficacy Data for **Buccalin** 



| Trial<br>Identifier<br>/ Lead<br>Author | Year(s)   | Study<br>Design                                                             | Populatio<br>n                                                                 | Key<br>Endpoint(<br>s)                                                    | Results                                                                          | Protectiv<br>e Effect                                         |
|-----------------------------------------|-----------|-----------------------------------------------------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------|----------------------------------------------------------------------------------|---------------------------------------------------------------|
| Melino C.                               | 1968-1969 | Placebo-<br>controlled                                                      | 2,965 Italian railway employees (1,550 Buccalin, 1,415 Placebo)                | Incidence<br>of<br>respiratory<br>conditions<br>over 5<br>months          | Buccalin:<br>16.4%<br>incidencePl<br>acebo:<br>29.0%<br>incidence<br>(p < 0.001) | 43%                                                           |
| Italian Trial                           | 1974-1975 | Controlled                                                                  | Italian employees (812 Buccalin, 390 Control)                                  | Incidence<br>of influenza<br>over 6<br>months                             | Buccalin:<br>5.4%<br>incidenceC<br>ontrol:<br>27.0%<br>incidence                 | 80%                                                           |
| Cazzola M,<br>et al.                    | 2014      | Double-<br>blind,<br>randomize<br>d, placebo-<br>controlled,<br>multicenter | patients with recurrent respiratory tract infections (90 Buccalin, 88 Placebo) | Number of<br>days with<br>infectious<br>episodes<br>(IE) over 6<br>months | Buccalin:<br>6.57 days<br>with<br>IEPlacebo:<br>7.47 days<br>with IE             | Not explicitly stated; reported as a "significant reduction". |

Note: The absolute reduction in days with infectious episodes in the Cazzola et al. (2014) study was modest. The clinical significance of this finding may warrant further investigation, which is the goal of ongoing studies.



An ongoing Post Authorization Efficacy and Safety Study (PAES) is currently underway to gather more robust clinical data on **Buccalin**'s effectiveness in preventing recurrent lower respiratory tract infections (RLRTIs).

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for the key clinical trials cited.

#### Melino C. (1968-1969) Trial Protocol

- Objective: To evaluate the efficacy of **Buccalin** in the prophylaxis of respiratory conditions.
- Study Design: Large-scale, placebo-controlled trial.
- Participants: 1,550 employees of the Italian National Railways were assigned to the treatment group, and 1,415 employees were assigned to the placebo group.
- Treatment Regimen: The Buccalin group received the standard dosage. The placebo group received an identical-looking tablet containing no active ingredients. The exact dosing schedule for this historical trial is not detailed in the available summaries.
- Observation Period: 5 months (December 1968 to April 1969).
- Primary Outcome: The number of participants in each group who contracted a respiratory condition during the observation period.
- Statistical Analysis: The difference in incidence rates was analyzed for statistical significance, reportedly yielding a p-value of < 0.001.</li>

#### Cazzola M, et al. (2014) Multicenter Trial Protocol

- Objective: To evaluate the efficacy and tolerability of Buccalin in the prophylaxis of infectious episodes in patients with recurrent respiratory tract infections.
- Study Design: Double-blind, randomized, placebo-controlled, multicenter clinical study.







- Participants: A total of 188 eligible patients were randomized. 90 were assigned to the active (**Buccalin**) group and 88 to the placebo group. 170 patients completed the study.
- Treatment Regimen: The study involved a 6-month period divided into 4 treatment cycles. For each cycle (lasting 30 days), treatment was administered for the first 3 days as follows:
  - Day 1: One tablet
  - Day 2: Two tablets
  - Day 3: Four tablets
  - All tablets were to be taken while fasting.
- Primary Outcome: The reduction in the total number of days with infectious episodes (IE) over the 6-month study period.
- Data Analysis: The mean number of days with IE was compared between the active and placebo groups.





Click to download full resolution via product page

Figure 2: Experimental workflow for the Cazzola et al. (2014) trial.

# **Manufacturing and Quality Control**

The manufacturing process for **Buccalin**, while proprietary, can be logically inferred to involve several key stages:

Bacterial Cultivation: Large-scale fermentation of each of the four bacterial strains (H.
influenzae, S. pneumoniae, S. agalactiae, S. aureus) under controlled conditions to achieve
the target cell density.



- Harvesting and Inactivation: The bacterial cells are harvested from the culture medium.
   Inactivation is then performed, reportedly using heat, to render the bacteria non-viable while preserving the antigenic structures on the cell surface.
- Quantification and Formulation: The inactivated bacterial cells are quantified to ensure the correct dose is included in each tablet. The bacterial lysates are then blended with pharmaceutical excipients.
- Tableting and Coating: The mixture is compressed into tablets, which then undergo a coating process to apply the gastro-resistant layer.
- Quality Control: Rigorous QC testing is performed throughout the process, including sterility tests to confirm complete inactivation, antigen content verification, and dissolution testing to ensure the integrity of the gastro-resistant coating and proper release profile.



Click to download full resolution via product page

Figure 3: Relationship between **Buccalin**, its components, and its indication.

#### Conclusion

**Buccalin** is an oral immunostimulant with a long history of use and a well-defined composition. Its proposed mechanism of action, centered on the induction of mucosal immunity via GALT stimulation, is immunologically plausible. Historical clinical data suggested a significant



protective effect against respiratory infections. While a more recent, rigorous, placebocontrolled trial demonstrated a statistically significant, albeit modest, reduction in the number of days with infectious episodes, further data from ongoing large-scale trials are required to more definitively establish its clinical benefit in the prophylaxis of recurrent respiratory tract infections in various patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Clinical efficacy and tolerability of an immune-stimulant\* constituted by inactivated bacterial bodies in the prophylaxis of infectious episodes of airways: a double blind, placebocontrolled, randomized, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buccaline | Buccaline [buccaline.co.nz]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Buccalin: An Oral Polyvalent Bacterial Vaccine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174987#what-is-buccalin-oral-vaccine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com